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Compound of Interest

Compound Name: Benzyl(dodecan-2-yl)amine
CAS No.: 1427378-88-8
Cat. No.: B1377398
Get Quote
. J

Executive Summary & Molecular Profile

Benzyl(dodecan-2-yl)amine is a secondary amine surfactant and lipophilic intermediate often
synthesized via the reductive amination of 2-dodecanone. Its structure combines a polarizable
benzyl moiety with a hydrophobic dodecyl chain branched at the C2 position. This structural
asymmetry introduces chirality at the C2 carbon, creating specific spectroscopic signatures
(diastereotopicity) critical for purity assessment.
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Property Data
IUPAC Name N-benzyl-1-methylundecylamine
CAS Number 1687-68-9
C
Formula H
N
Molecular Weight 275.48 g/mol
Chirality Racemic (typically), Chiral center at C2
Physical State Colorless to pale yellow oil

Synthesis Context & Impurity Profiling

Understanding the synthesis is prerequisite to interpreting the spectra, as specific impurities will
dictate background noise and artifact peaks. The standard route is the Reductive Amination of
2-dodecanone with benzylamine.

Reaction Pathway

The reaction proceeds through a ketimine intermediate (N-(dodecan-2-ylidene)benzylamine),
which is subsequently reduced to the target amine.
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Figure 1: Synthesis workflow highlighting the ketimine intermediate and potential alcohol

impurity.
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Critical Impurities to Watch:

e Residual Ketimine: Look for a C=N stretch in IR (~1650 cm~1*) and a downfield shift of the
methine proton in NMR.

o Dodecan-2-ol: Result of direct ketone reduction. Look for a broad O-H stretch (~3400 cm—1)
and a CH-O proton (~3.8 ppm).

e Dibenzylamine: Result of benzylamine disproportionation (rare in ketone amination but
possible).

Spectroscopic Characterization
A. Mass Spectrometry (MS) - Electron lonization (El)

The mass spectrum of Benzyl(dodecan-2-yl)amine is dominated by

-cleavage adjacent to the nitrogen atom. This is the most diagnostic tool for confirming the
branched structure versus the linear isomer (N-dodecylbenzylamine).

Fragmentation Logic: The ionization occurs at the nitrogen lone pair. The radical cation
stabilizes by cleaving the C-C bond adjacent to the nitrogen that leads to the largest alkyl group
(the decyl chain).

e Parent lon (

): m/z 275 (Weak)

o Base Peak (Base): m/z 134. This corresponds to the loss of the decyl chain (

, Mass 141).

o Mechanism:[1][2][3]

e Tropylium lon: m/z 91. Characteristic of all benzyl compounds.
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Figure 2: Primary fragmentation pathway showing the dominance of the m/z 134 iminium ion.

B. Nuclear Magnetic Resonance (NMR)

The chirality at C2 renders the benzylic protons (

) diastereotopic. In high-resolution NMR (400 MHz+), these may not appear as a perfect singlet
but as an AB system or a broadened peak, depending on the solvent and temperature.

H NMR Data (400 MHz, CDCI
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) Phenyl ring
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, Ph-CH methylene. Note:
3.78 Singlet (or ABQ) 2H )
N May split due to
C2 chirality.
Methine proton
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center (C2).
Chain -CH Bulk methylene
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Shift (
Assignment Notes
» Ppm)
140.5 Ar-C (ipso) Quaternary aromatic carbon.
128.4,128.1, 126.9 Ar-C Ortho, meta, para carbons.
Ph-CH
51.8 Benzylic carbon.[2]
-N
505 N-CH-CH Methine carbon (C2).
' Diagnostic for branching.
37.2 C3 Methylene Adjacent to the chiral center.[4]
31.9 C10 Methylene Standard long-chain value.
CH

20.1 Methyl group at C1.
-CH

14.1 Terminal CH End of chain.

C. Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the secondary amine functionality and the absence of the carbonyl
precursor.

e 3300 - 3350 cm

(Weak, Broad): N-H stretching vibration. (Often very weak in secondary amines).
e 3020 — 3060 cm

(Weak): Aromatic C-H stretch (

).

e 2850 - 2960 cm
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(Strong): Aliphatic C-H stretch (asymmetric and symmetric). The intensity reflects the long
dodecyl chain.

e 1450 — 1600 cm

: Aromatic ring skeletal vibrations (C=C).

e 700 & 750 cm
: Monosubstituted benzene out-of-plane bending (strong diagnostic peaks).

Experimental Protocols
Protocol 1: Sample Preparation for NMR

To ensure resolution of the diastereotopic benzylic protons:

e Dissolve 10 mg of the amine in 0.6 mL of CDCI

e Add 1 drop of D

O (Optional): This will exchange the amine N-H proton, sharpening the coupling patterns of
adjacent protons (the methine at 2.7 ppm).

« Filtration: Filter through a glass wool plug to remove any suspended inorganic salts from the
synthesis workup.

Protocol 2: GC-MS Analysis Method

Use this method to separate the target amine from the ketone precursor.
e Column: HP-5MS or DB-5 (30 m x 0.25 mm, 0.25 um film).

o Carrier Gas: Helium at 1.0 mL/min.

e Oven Program:

o Hold 100°C for 1 min.
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o Ramp 20°C/min to 280°C.

o Hold 280°C for 5 min.

« Inlet: Splitless mode, 250°C.

e Detection: El mode, 70 eV.

References

e Synthesis via Reductive Amination

o Source: Kolobova, E., et al. "Reductive Amination of Ketones with Benzylamine Over Gold
Supported on Different Oxides."[2] Catalysis Letters, 2019.

o Relevance: Validates the synthesis of N-benzyl amines from cyclohexanone/ketones using
heterogeneous c

e Source: Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Ed.
Wiley.

o Catalytic Methodologies (Cobalt Phosphide)

o Source: Minami, A., et al.
o Relevance: Describes the specific reductive amination of 2-dodecanone (methyl decyl
ketone) to primary/secondary amines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of
Benzyl(dodecan-2-yl)amine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1377398/docs#technical-guide-spectroscopic-
characterization-of-benzyl-dodecan-2-yl-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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